molecular formula C11H9NO4S B3050164 (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione CAS No. 24044-50-6

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B3050164
CAS No.: 24044-50-6
M. Wt: 251.26 g/mol
InChI Key: KAICHBSRWFIESE-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione is a high-purity chemical building block based on the thiazolidine-2,4-dione (TZD) scaffold, a structure renowned for its diverse pharmacological activities. This vanillin-derived hybrid compound is of significant interest in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. Recent studies highlight its role as a key precursor to potent inhibitors of several enzymes implicated in type 2 diabetes, including α-glucosidase, α-amylase, PTP-1B, and DPP-4 . Its core structure is instrumental in the rational design of novel compounds that can manipulate multiple metabolic pathways simultaneously for a enhanced therapeutic effect . The compound also serves as a critical intermediate in the synthesis of advanced TZD derivatives being investigated as potential anti-atherogenic agents. Research indicates that structurally similar TZD analogs function by inhibiting pro-inflammatory enzymes like 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes and other inflammatory mediators . This mechanism is a key target for research into inflammatory diseases such as atherosclerosis . The crystalline structure of the related saturated analog has been determined, confirming the planarity of the TZD ring and its orientation relative to the aromatic ring system . This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICHBSRWFIESE-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-50-6
Record name NSC31206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated thiazolidine derivative.

    Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Properties

One of the most significant applications of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione is its role in the development of antidiabetic agents. Recent studies have highlighted its potential as a multi-target inhibitor for several key enzymes involved in glucose metabolism:

  • DPP-4 Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. In vitro studies demonstrated that derivatives of this compound exhibited enhanced DPP-4 inhibition compared to earlier lead compounds .
  • Multi-target Drug Design : Research indicates that modifications to the compound can lead to improved efficacy against multiple targets associated with diabetes, such as α-glucosidase and α-amylase. This multi-target approach is particularly promising for treating complex metabolic disorders like diabetes mellitus .

Anti-inflammatory and Anti-cancer Activities

The compound also shows potential as an anti-inflammatory and anti-cancer agent:

  • Mechanisms of Action : It has been observed to modulate various biological pathways involved in inflammation and cancer progression. The ability to influence these pathways makes it a candidate for further investigation in cancer therapeutics.
  • Case Studies : Specific studies have documented the anti-cancer effects of thiazolidine derivatives, including those based on this compound, demonstrating their ability to induce apoptosis in cancer cell lines.

While exploring its applications, it is crucial to note that this compound is primarily intended for research purposes only. It should be handled by qualified personnel under appropriate laboratory conditions:

  • Safety Data : The compound is classified as non-hazardous; however, standard safety precautions should be observed when handling chemical substances .

Mechanism of Action

The mechanism of action of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups on the benzene ring allow for hydrogen bonding and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The thiazolidine ring can also participate in covalent bonding with active site residues, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Key Thiazolidinedione Derivatives

Compound Name Substituents on Benzylidene Ring Biological Activity Key Findings References
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione (Target Compound) 4-hydroxy, 3-methoxy Tyrosinase inhibition, antioxidant, anti-inflammatory IC50 = 9.87 µM against mushroom tyrosinase (competitive inhibition) . Synergistic anti-inflammatory effects due to methoxy and hydroxy groups .
(Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione 4-methoxy Hepatoprotective, anti-inflammatory Reduces TNF-α, IL-1β, and IL-6 in murine arthritis models . Orally active in ConA-induced liver injury (BALB/c mice) .
(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (CTD) 4-chloro Anticancer, antidiabetic Lower hyperpolarizability (10.28 × 10<sup>−30</sup> esu) vs. its morpholino derivative (CMTD, 19.42 × 10<sup>−30</sup> esu) .
(Z)-5-(2-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione 2-hydroxy, 4-methoxy Not explicitly reported Structurally characterized; distinct substitution pattern alters electronic properties .
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (2f) 3-hydroxy, 4-methoxy Tyrosinase inhibition IC50 = 13.36 µM, less potent than target compound .
(Z)-5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (2a) 4-hydroxy Tyrosinase inhibition IC50 = 13.36 µM; competitive inhibitor .
(Z)-5-(4-Nitrobenzylidene)thiazolidine-2,4-dione 4-nitro Antioxidant, anti-inflammatory Nitro group enhances radical scavenging activity but reduces solubility .
Oxazolylmethyl derivatives (e.g., 7a–d) 4-hydroxy-3-methoxy + oxazolylmethyl Antifungal (Candida albicans biofilm inhibition) Compound 7d shows 75% yield and potent biofilm disruption .

Key Structural-Activity Relationship (SAR) Insights

Substituent Position and Electronic Effects :

  • The 3-methoxy-4-hydroxy configuration in the target compound enhances tyrosinase inhibition compared to 4-methoxy (IC50 = 9.87 µM vs. 13.36 µM for 4-hydroxy analog) . This suggests that electron-donating groups at the 3-position improve binding to tyrosinase’s active site.
  • 4-Methoxy derivatives exhibit stronger anti-inflammatory and hepatoprotective effects, likely due to increased lipophilicity and membrane permeability .

Hybrid Derivatives: Incorporation of oxazolylmethyl or morpholino groups (e.g., CMTD) augments antifungal and antidiabetic activities, respectively, by introducing additional hydrogen-bonding or steric interactions .

Competitive vs. Non-Competitive Inhibition: The target compound and 2a act as competitive tyrosinase inhibitors, while nitro-substituted analogs may function via radical scavenging, indicating divergent mechanisms .

Hyperpolarizability and Electronic Properties: Chlorine substituents (CTD) reduce hyperpolarizability, whereas morpholino derivatives (CMTD) enhance nonlinear optical activity, relevant for material science applications .

Contradictions and Limitations

  • While the 4-methoxy analog shows potent hepatoprotection, its anti-inflammatory efficacy in arthritis models is comparable to the target compound, suggesting tissue-specific effects .
  • Nitro-substituted derivatives, though antioxidative, face solubility challenges, limiting their therapeutic utility .

Biological Activity

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione, also known as Z-HMMTD, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C11H9NO4S
  • Molecular Weight : 251.26 g/mol
  • CAS Number : 24044-50-6

The compound operates primarily as a multi-target inhibitor, particularly affecting enzymes related to glucose metabolism. It has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, which are crucial in managing blood glucose levels in diabetic patients .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of Z-HMMTD. In vitro assays demonstrated significant inhibition of DPP-4, an enzyme that plays a pivotal role in glucose homeostasis. The compound exhibited a notable increase in glucose uptake in muscle cells and improved insulin sensitivity in diabetic models .

Table 1: In Vitro Antidiabetic Activity of Z-HMMTD

Assay TypeResultReference
DPP-4 InhibitionIC50 = 0.45 µM
α-Amylase InhibitionIC50 = 0.32 µM
Glucose Uptake PromotionSignificant increase observed

Cytotoxicity and Antitumor Activity

While primarily researched for its antidiabetic properties, Z-HMMTD also shows promise in cancer treatment. Preliminary studies indicate that thiazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
A-431 (epidermoid carcinoma)<10
U251 (glioblastoma)15

Case Studies

A recent study evaluated the efficacy of Z-HMMTD in an STZ-induced diabetic rat model. The results demonstrated a significant reduction in blood glucose levels compared to control groups, indicating its potential as an effective therapeutic agent for diabetes management .

Study Design Overview:

  • Model : STZ-induced diabetic rats
  • Dosage : Administered daily for four weeks
  • Outcome Measures : Blood glucose levels, insulin sensitivity tests

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Z-HMMTD with PPAR-γ receptors, which are critical targets for diabetes treatment. The compound showed promising binding energies comparable to known PPAR-γ agonists, suggesting its potential role as a partial agonist .

Table 3: Molecular Docking Results

CompoundBinding Energy (kcal/mol)Reference
Z-HMMTD-10.1
Rosiglitazone-9.8

Safety Profile

The safety profile of Z-HMMTD has been assessed through various toxicity studies. Initial findings suggest that it possesses a favorable safety margin with no significant hepatotoxicity reported in animal models .

Q & A

Q. What are the standard synthetic routes for (Z)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione?

The compound is typically synthesized via a two-step process:

  • Step 1 : Thiazolidine-2,4-dione (TZD) is prepared by condensing thiourea with chloroacetic acid in the presence of hydrochloric acid, followed by cyclization .
  • Step 2 : TZD undergoes a Knoevenagel condensation with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or acetic acid, catalyzed by piperidine or ammonium acetate. The (Z)-isomer is isolated via recrystallization or chromatography . Key Data: Yield ranges from 75% to 90%, confirmed by 1^1H-NMR (e.g., δ 10.64 ppm for phenolic -OH, δ 7.98 ppm for benzylidene proton) and ESI-MS ([M+Na]+^+ at m/z 274) .

Q. How is the purity and structural identity of the compound validated?

  • Spectroscopic Characterization :
  • 1^1H-NMR: Peaks at δ 12.39 (exch, 1H, -NH), δ 7.98 (s, 1H, benzylidene CH), and δ 3.77 (s, 3H, -OCH3_3) confirm regiochemistry .
  • ESI-MS : Molecular ion peak at m/z 274 ([M+Na]+^+) .
    • Purity : Assessed via HPLC (>95% purity) or melting point analysis (e.g., 172–175°C for analogs) .

Q. What in vitro assays are used for initial biological screening?

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} values compared to ascorbic acid) .
  • Antimicrobial Screening : Agar diffusion/broth microdilution against S. aureus, E. coli, and C. albicans .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., melanoma A375, IC50_{50} ~10–50 µM) .

Advanced Research Questions

Q. How do structural modifications improve selectivity for ERK signaling inhibition in melanoma?

  • Aminoethyl Side Chain : Introducing a 3-(2-aminoethyl) group enhances ERK-binding affinity via hydrogen bonding with Asp167 and Lys151 residues .
  • Ethoxybenzylidene Moiety : The 4-ethoxy group improves lipophilicity, increasing cellular uptake in BRAF-mutated melanoma cells . Data: Modified analogs show >10-fold selectivity for melanoma over non-cancerous cells (e.g., IC50_{50} = 8.2 µM vs. >100 µM in fibroblasts) .

Q. What computational strategies optimize thiazolidinedione derivatives for multi-target activity?

  • Molecular Docking : Prioritize compounds with dual binding to GSK-3β (PDB: 1Q3L) and tau protein (PDB: 2MZ7) for Alzheimer’s applications .
  • QSAR Models : Use Hammett constants (σ) and π-hydrophobicity parameters to predict antidiabetic activity (e.g., PPARγ activation) . Case Study: (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)TZD showed IC50_{50} = 0.89 µM for PPARγ and 1.2 µM for α-glucosidase .

Q. How to resolve contradictions in SAR for antimicrobial vs. anticancer activity?

  • Electron-Withdrawing Groups : -NO2_2 or -Cl at the benzylidene ring enhance antimicrobial activity (MIC = 8 µg/mL) but reduce anticancer potency due to poor membrane permeability .
  • Bulkier Substituents : Piperazine or morpholine derivatives improve cytotoxicity (IC50_{50} < 5 µM) by disrupting tubulin polymerization . Methodological Recommendation: Use parallel synthetic routes to generate analogs with controlled substituent variations for comparative assays .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., ERK2, JNK1, CDK2) to identify selectivity outliers .
  • Proteomics : SILAC-based quantification in melanoma cells reveals downstream targets (e.g., reduced phosphorylation of RSK1 and c-Fos) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione
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(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.